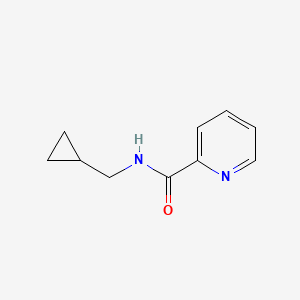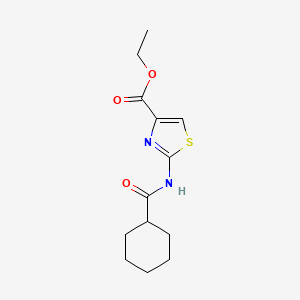
4-phenoxypyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenoxypyridine-2-carbonitrile is an organic compound with the molecular formula C12H8N2O It is a derivative of pyridine, featuring a phenoxy group at the 4-position and a cyano group at the 2-position
作用機序
Target of Action
4-Phenoxypyridine-2-carbonitrile primarily targets VEGFR-2 and c-Met . These are key proteins involved in cell signaling pathways that regulate cell growth and survival. VEGFR-2 is a receptor for vascular endothelial growth factor (VEGF), playing a crucial role in angiogenesis, while c-Met is a receptor for hepatocyte growth factor (HGF), involved in cell proliferation, survival, and migration .
Mode of Action
The compound interacts with its targets by inhibiting their kinase activity . This inhibition prevents the phosphorylation and activation of these receptors, thereby disrupting the signaling pathways they regulate . The compound’s interaction with its targets leads to changes in cell behavior, including reduced cell proliferation and induced apoptosis .
Biochemical Pathways
The inhibition of VEGFR-2 and c-Met affects multiple biochemical pathways. The VEGF/VEGFR-2 pathway is crucial for angiogenesis, the process by which new blood vessels form from pre-existing ones. The HGF/c-Met pathway is involved in various cellular processes, including cell proliferation, survival, and migration . By inhibiting these pathways, the compound can disrupt tumor growth and metastasis .
Result of Action
The molecular and cellular effects of this compound’s action include reduced cell proliferation and induced apoptosis . In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including A549, MCF-7, HepG2, and Ovcar-3 . Furthermore, the compound can induce apoptosis in A549 cells and block these cells in the G0/G1 phase in a dose-dependent manner .
生化学分析
Biochemical Properties
4-Phenoxypyridine-2-carbonitrile plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as c-Met kinase and VEGFR-2 (vascular endothelial growth factor receptor 2). These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic applications. The compound binds to the active sites of these enzymes, inhibiting their activity and thereby affecting downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), this compound has demonstrated significant anti-proliferative activity. It induces apoptosis (programmed cell death) and causes cell cycle arrest in the G0/G1 phase. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell viability and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It inhibits the activity of c-Met kinase and VEGFR-2 by binding to their active sites. This inhibition disrupts the signaling pathways mediated by these enzymes, leading to reduced cell proliferation and increased apoptosis. Furthermore, the compound can modulate gene expression, resulting in changes in the expression levels of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound’s stability and efficacy may vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, toxic effects such as weight loss and organ damage have been observed. These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are essential for its biological activity and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, enhancing its therapeutic potential .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenoxypyridine-2-carbonitrile typically involves the reaction of 4-chloropyridine-2-carbonitrile with phenol in the presence of a base. The reaction is usually carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The base, often potassium carbonate (K2CO3) or sodium hydride (NaH), facilitates the nucleophilic substitution of the chlorine atom by the phenoxy group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
4-Phenoxypyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can replace the phenoxy group in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Conversion to 4-phenoxypyridine-2-amine.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
4-Phenoxypyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
類似化合物との比較
Similar Compounds
2-Phenoxypyridine-4-carbonitrile: Similar structure but with the phenoxy and cyano groups at different positions.
4-Phenoxypyridine-3-carbonitrile: Another positional isomer with the cyano group at the 3-position.
4-Phenoxypyridine-2-carboxamide: Contains a carboxamide group instead of a cyano group.
Uniqueness
4-Phenoxypyridine-2-carbonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and applications in various fields.
特性
IUPAC Name |
4-phenoxypyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-9-10-8-12(6-7-14-10)15-11-4-2-1-3-5-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEUJYJDQPFYDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-chlorophenyl)ethyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6522975.png)
![N-(4-(trifluoromethoxy)benzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B6522976.png)

![N-cyclopentyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6522999.png)




![N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-(3-methylbutyl)ethanediamide](/img/structure/B6523043.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B6523045.png)
![N-cyclopropyl-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B6523050.png)
![2-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6523058.png)

